4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxalinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoxalinone core with an ethylphenylacetyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxalinone Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Ethylphenylacetyl Group: The ethylphenylacetyl group can be introduced via Friedel-Crafts acylation using 4-ethylphenylacetyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoxalinone core can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(2-(4-chlorophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(2-(4-fluorophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
Uniqueness
The presence of the ethyl group in 4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one distinguishes it from its analogs, potentially leading to differences in biological activity and chemical reactivity. This unique substituent can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.
Properties
IUPAC Name |
4-[2-(4-ethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-7-9-14(10-8-13)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVQVYFWWHVBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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